molecular formula C18H14ClN3O2 B14989487 1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14989487
M. Wt: 339.8 g/mol
InChI Key: DUMOWLQYAUKPQW-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the class of pyridazine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a dihydropyridazine ring with a carboxamide functional group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The initial step involves the condensation of hydrazine with a suitable diketone to form the dihydropyridazine ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.

    Attachment of the Methylphenyl Group: The methylphenyl group is attached via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride.

    Formation of the Carboxamide Group: The final step involves the conversion of the intermediate product to the carboxamide derivative using ammonia or an amine source under appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol derivative.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other pyridazine derivatives, such as:

    1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.

    1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-hydrazide: Similar structure but with a hydrazide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14ClN3O2/c1-12-2-6-14(7-3-12)20-18(24)17-16(23)10-11-22(21-17)15-8-4-13(19)5-9-15/h2-11H,1H3,(H,20,24)

InChI Key

DUMOWLQYAUKPQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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